2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a methoxyphenyl-substituted triazolopyrimidine precursor. The reaction conditions often require the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield carboxylic acids, while substitution of the methoxy group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazolopyrimidine core can bind to nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to a range of biological effects, depending on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares the indole moiety and has similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with comparable pharmacological properties.
1H-1,2,4-Triazole: Contains the triazole ring but lacks the indole and methoxyphenyl groups.
Uniqueness
What sets 2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N5O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H19N5O/c1-28-17-9-6-15(7-10-17)20-12-13-23-22-25-21(26-27(20)22)11-8-16-14-24-19-5-3-2-4-18(16)19/h2-7,9-10,12-14,24H,8,11H2,1H3 |
InChI Key |
XMOVVTRDKOMTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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